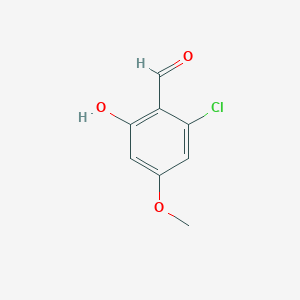
2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Vue d'ensemble
Description
2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H7ClO3. It is used in the synthesis of Schiff base ligand and LPA1R antagonists . It is also used in the inhibition of LPA-induced proliferation and contraction of normal human lung fibroblasts .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The empirical formula is C8H7ClO2 and the molecular weight is 170.59 .Chemical Reactions Analysis
N -Thioamide thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde have been prepared . The pK values for acid dissociation of 2-chloro-4-hydroxybenzaldehyde have been evaluated .Physical And Chemical Properties Analysis
2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a solid substance . It has a density of 1.2±0.1 g/cm3, a boiling point of 271.2±20.0 °C at 760 mmHg, and a flash point of 121.9±20.8 °C .Applications De Recherche Scientifique
Applications in Schiff Base Formation and Metal Complexation
One notable application of derivatives similar to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is in the formation of Schiff bases, which are known for their diverse applications in coordination chemistry. Schiff bases act as ligands to form complexes with metals, which can exhibit antibacterial properties. For instance, zinc complexes of Schiff bases derived from benzothiazole have been studied for their antibacterial activity against pathogenic strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003). These complexes were characterized by their physical, spectral, and analytical data, suggesting an octahedral geometry. This research underscores the potential of such compounds in developing new antibacterial agents.
Role in Antimicrobial and Antiaflatoxigenic Activities
Compounds structurally related to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, particularly those derived from 2-Hydroxy-4-methoxybenzaldehyde, have demonstrated antimicrobial and antiaflatoxigenic properties. A study on Schiff bases of 2-Hydroxy-4-methoxybenzaldehyde and cinnamaldehyde has shown significant antiaflatoxigenic activity, which could be beneficial in controlling the growth of Aspergillus flavus and subsequently reducing aflatoxin B1 production (Harohally, Cherita, Bhatt, & Anu Appaiah, 2017). These findings highlight the potential application of such compounds in food safety and preservation.
Catalysis and Oxidation Reactions
Derivatives of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde have been explored as catalysts in various chemical reactions. For example, the encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017). This research suggests that such complexes can enhance catalytic activity, stability, and recyclability, making them valuable for industrial applications.
Safety and Hazards
2-Chloro-6-hydroxy-4-methoxybenzaldehyde is classified as Acute Tox. 4 Oral according to the GHS07 classification . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
2-Chloro-6-hydroxy-4-methoxybenzaldehyde interacts with tyrosinase, inhibiting its activity
Biochemical Pathways
The inhibition of tyrosinase by 2-Chloro-6-hydroxy-4-methoxybenzaldehyde affects the melanin synthesis pathway . This can lead to a decrease in melanin production, which may have implications in conditions such as hyperpigmentation.
Result of Action
The molecular and cellular effects of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde’s action primarily involve the reduction of melanin synthesis due to the inhibition of tyrosinase . This could potentially lighten skin color or treat hyperpigmentation disorders.
Propriétés
IUPAC Name |
2-chloro-6-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXMDMGOYNUVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-hydroxy-4-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



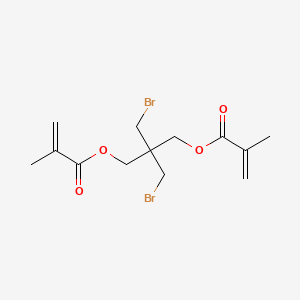
![1-[2-chloro-3-(1-methylethoxy)phenyl]Piperazine](/img/structure/B1647329.png)
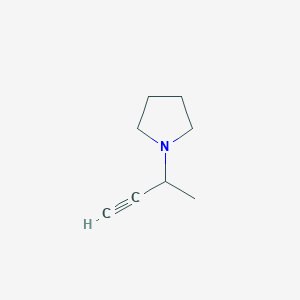

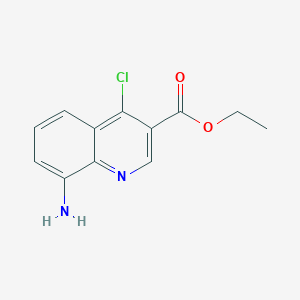


![6-Chloro-7-methoxy-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1647345.png)

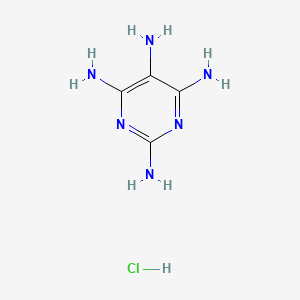

![disodium;[(2R,3S,4R,5R)-5-(6-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B1647385.png)